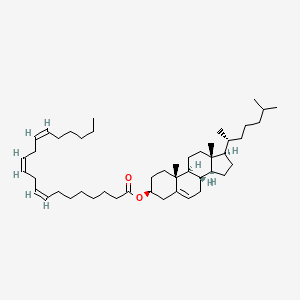

Ester de cholestérol 20:3

Vue d'ensemble

Description

Cholestéryl Homo-γ-Linolénate : est un ester de cholestérol formé par l'estérification du cholestérol avec l'acide homo-γ-linolénique. Ce composé est connu pour son rôle dans la biochimie lipidique et est un composant important des esters de cholestérol trouvés dans divers systèmes biologiques . Il a une formule moléculaire de C47H78O2 et un poids moléculaire d'environ 675,121 Da .

Applications De Recherche Scientifique

Cholesteryl Homo-γ-Linolenate has various scientific research applications, including:

Mécanisme D'action

Target of Action

The primary target of 20:3 Cholesteryl ester is the Cholesteryl Ester Transfer Protein (CETP) . CETP is a promising therapeutic target for cardiovascular diseases as it effectively lowers the low-density lipoprotein cholesterol levels and increases the high-density lipoprotein cholesterol levels in the human plasma .

Mode of Action

CETP has a flexible conformation and can form a continuous tunnel through its long axis, enabling the directional transfer of cholesteryl ester and triglycerides . The n-terminal β-barrel structure penetrates the HDL surface to promote cholesterol ester uptake . According to the shuttle model, CETP binds more strongly to HDL than LDL. Due to the higher pressure on the HDL end, the cholesteryl esters move toward the LDL end and bind to LDL, facilitating their transportation into the bloodstream and accelerating atherosclerosis .

Biochemical Pathways

The action of 20:3 Cholesteryl ester affects the Reverse Cholesterol Transport (RCT) pathway . In this pathway, cholesterol efflux from different membrane pools includes both passive and energy-dependent processes . The cholesteryl ester (CE) molecules in both HDL3 and HDL2 particles are selectively removed by the SR-BI molecule in the hepatocyte membrane (direct RCT) or exchanged with an LDL particle on triglyceride by CETP .

Pharmacokinetics

Studies on similar compounds such as anacetrapib, a cetp inhibitor, show that these compounds are absorbed after administration of a single oral dose, with a median tmax of 30–50 h and elimination half-life of 1053–1223 h .

Result of Action

The action of 20:3 Cholesteryl ester results in a net mass transfer of CE from HDLs to VLDLs and LDLs, and of TG from VLDLs to LDLs and HDLs . This leads to a decrease in the amount of cholesterol esters transferred into the bloodstream, ultimately slowing atherosclerosis .

Action Environment

The action of 20:3 Cholesteryl ester is influenced by various environmental factors. For instance, the presence of other lipoproteins in the plasma can affect the efficiency of cholesterol ester transfer . Additionally, the liver plays a crucial role in the hydrolysis of CE and the subsequent conversion of free cholesterol into bile acid or its transportation into bile by ABCG5 and ABCG8, which is then excreted into feces .

Méthodes De Préparation

Voies de synthèse et conditions de réaction : Le Cholestéryl Homo-γ-Linolénate peut être synthétisé par l'estérification du cholestérol avec l'acide homo-γ-linolénique. Ce processus implique généralement l'utilisation de catalyseurs tels que l'éthylate de sodium et la réaction est réalisée dans des conditions contrôlées pour garantir la formation de l'ester souhaité . La réaction peut être représentée comme suit :

[ \text{Cholestérol} + \text{Acide Homo-γ-Linolénique} \xrightarrow{\text{Catalyseur}} \text{Cholestéryl Homo-γ-Linolénate} + \text{Eau} ]

Méthodes de production industrielle : La production industrielle d'esters de cholestérol, y compris le Cholestéryl Homo-γ-Linolénate, implique souvent l'utilisation de méthodes d'échange d'esters. Cette méthode utilise l'acétate de cholestérol et les esters méthyliques d'acides gras comme matières premières, avec l'éthylate de sodium comme catalyseur . La réaction est généralement réalisée à des températures élevées pour faciliter le processus d'estérification.

Analyse Des Réactions Chimiques

Types de réactions : Le Cholestéryl Homo-γ-Linolénate subit diverses réactions chimiques, notamment :

Oxydation : Cette réaction implique l'ajout d'oxygène au composé, conduisant à la formation de produits oxydés.

Réduction : Cette réaction implique l'élimination d'oxygène ou l'ajout d'hydrogène, entraînant la formation de produits réduits.

Substitution : Cette réaction implique le remplacement d'un groupe fonctionnel par un autre.

Réactifs et conditions communs :

Oxydation : Les oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Les réducteurs courants comprennent l'hydrure de lithium et d'aluminium et le borohydrure de sodium.

Substitution : Les réactifs courants comprennent les halogènes et les nucléophiles.

Principaux produits formés : Les principaux produits formés à partir de ces réactions dépendent des conditions et des réactifs spécifiques utilisés. Par exemple, l'oxydation peut conduire à la formation d'hydroperoxydes et d'époxydes, tandis que la réduction peut entraîner la formation d'alcools et d'alcanes.

Applications de recherche scientifique

Le Cholestéryl Homo-γ-Linolénate a diverses applications de recherche scientifique, notamment :

Biologie : Il est étudié pour son rôle dans le métabolisme lipidique et son accumulation dans les tissus biologiques.

Mécanisme d'action

Le mécanisme d'action du Cholestéryl Homo-γ-Linolénate implique son rôle d'ester de cholestérol. Il est impliqué dans le stockage et le transport du cholestérol dans les systèmes biologiques. Le composé est hydrolysé par des enzymes telles que les lipases pour libérer du cholestérol libre et des acides gras . Ce processus est crucial pour maintenir l'homéostasie du cholestérol cellulaire et pour la synthèse des hormones stéroïdes .

Comparaison Avec Des Composés Similaires

Composés similaires :

Cholestéryl Linoléate : Un autre ester de cholestérol formé par l'estérification du cholestérol avec l'acide linoléique.

Cholestéryl Arachidonate : Formé par l'estérification du cholestérol avec l'acide arachidonique.

Comparaison : Le Cholestéryl Homo-γ-Linolénate est unique en raison de son composant acide gras spécifique, l'acide homo-γ-linolénique. Cela lui confère des propriétés distinctes par rapport aux autres esters de cholestérol. Par exemple, il a été démontré qu'il s'accumule dans des tissus spécifiques tels que les glandes surrénales et qu'il présente des corrélations uniques avec le déclin cognitif dans certaines conditions médicales .

Propriétés

IUPAC Name |

[(3S,8S,9S,10R,13R,14S,17R)-10,13-dimethyl-17-[(2R)-6-methylheptan-2-yl]-2,3,4,7,8,9,11,12,14,15,16,17-dodecahydro-1H-cyclopenta[a]phenanthren-3-yl] (8Z,11Z,14Z)-icosa-8,11,14-trienoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C47H78O2/c1-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23-27-45(48)49-40-32-34-46(5)39(36-40)28-29-41-43-31-30-42(38(4)26-24-25-37(2)3)47(43,6)35-33-44(41)46/h11-12,14-15,17-18,28,37-38,40-44H,7-10,13,16,19-27,29-36H2,1-6H3/b12-11-,15-14-,18-17-/t38-,40+,41+,42-,43+,44+,46+,47-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MLPRJPSMAFZPLA-BBFGHUFCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCC=CCC=CCC=CCCCCCCC(=O)OC1CCC2(C3CCC4(C(C3CC=C2C1)CCC4C(C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCCCC/C=C\C/C=C\C/C=C\CCCCCCC(=O)O[C@H]1CC[C@@]2([C@H]3CC[C@]4([C@H]([C@@H]3CC=C2C1)CC[C@@H]4[C@H](C)CCCC(C)C)C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C47H78O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101188151 | |

| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

675.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7274-08-0 | |

| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=7274-08-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | (3β)-Cholest-5-en-3-yl (8Z,11Z,14Z)-8,11,14-eicosatrienoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101188151 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

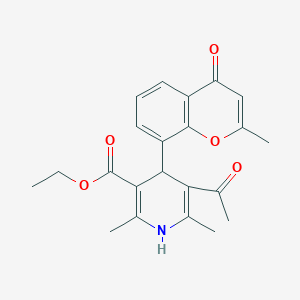

Feasible Synthetic Routes

Q1: What makes 20:3 cholesteryl ester a potential biomarker for both Type 2 Diabetes and Cardiovascular Disease?

A1: The research identified a significant increase in 20:3-ChE levels in both the blood plasma and fatty heart tissue of mice fed a high-fat diet []. This dietary intervention is known to induce insulin resistance and mimic aspects of Type 2 Diabetes (T2DM) in mice. The elevated 20:3-ChE levels in the blood plasma make it a potential biomarker for T2DM diagnosis and monitoring. Additionally, the accumulation of 20:3-ChE specifically in the heart tissue, coupled with its identification as a dihomo-γ-linolenic acid (20:3 n-6) derivative, suggests a potential link to cardiovascular health. Dihomo-γ-linolenic acid is a precursor to pro-inflammatory molecules, and its dysregulation has been implicated in cardiovascular disease development []. Further research is needed to validate the role of 20:3-ChE as a biomarker in human cohorts and to elucidate the underlying mechanisms connecting it to both T2DM and cardiovascular disease.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl] 9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-(3,4,5-trihydroxyoxan-2-yl)oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B1254977.png)

![2-[[(1R,2S,19R,22R)-7,8,9,12,13,14,20,29,30,33,34,35-dodecahydroxy-4,17,25,38-tetraoxo-3,18,21,24,39-pentaoxaheptacyclo[20.17.0.02,19.05,10.011,16.026,31.032,37]nonatriaconta-5,7,9,11,13,15,26,28,30,32,34,36-dodecaen-28-yl]oxy]-3,4,5-trihydroxybenzoic acid](/img/structure/B1254979.png)

![(3R,3aS,7R,7aS)-3-[3-(4-acetylphenyl)-4-fluorophenyl]-7-methyl-2-(phenylmethyl)-3a,6,7,7a-tetrahydro-3H-isoindol-1-one](/img/structure/B1254988.png)

![6-(3,5-dimethyl-4-isoxazolyl)-N-[(1-methyl-2-piperidinyl)methyl]-4-quinazolinamine](/img/structure/B1254990.png)

![N-[2-(2-chlorophenyl)-5-hydroxy-4-oxo-1-benzopyran-8-yl]-2-(trifluoromethoxy)benzenesulfonamide](/img/structure/B1254992.png)

![4-[2-(4-Fluorophenyl)-5-tetrazolyl]quinoline](/img/structure/B1254994.png)

![2-[(3R)-1-[2-(2,3-dihydrobenzofuran-5-yl)ethyl]-3-piperidyl]-2,2-diphenyl-acetamide](/img/structure/B1254995.png)

![11-[17-(6-Carboxy-2,3,4-trihydroxyphenoxy)-3,4,5,18,19-pentahydroxy-8,14-dioxo-11-(3,4,5-trihydroxybenzoyl)oxy-9,13-dioxatricyclo[13.4.0.02,7]nonadeca-1(19),2,4,6,15,17-hexaen-10-yl]-3,4,5,16,17,18-hexahydroxy-8,13-dioxo-9,12-dioxatricyclo[12.4.0.02,7]octadeca-1(18),2,4,6,14,16-hexaene-10-carboxylic acid](/img/structure/B1254997.png)

![3-[[(1,3-dimethyl-4-pyrazolyl)methyl-methylamino]methyl]-N-methyl-N-(phenylmethyl)-2-imidazo[1,2-a]pyridinecarboxamide](/img/structure/B1255000.png)